[1,1-Biphenyl]-3,5-diol,4-methyl-
Description
It is synthesized via a palladium-catalyzed cross-coupling reaction between 5-bromo-2-methylbenzene-1,3-diol and potassium phenyltrifluoroborate in ethanol under N₂, yielding 55% of a yellow solid after 12 hours . Structural characterization employs ¹H NMR, ¹³C NMR, IR, and HRMS, confirming its regiochemistry and purity.
Hydroxy-biaryls like this compound are critical in medicinal chemistry due to their bioactivity. While direct biological data for this specific compound is absent in the evidence, structurally related analogs exhibit antidiabetic, anxiolytic, and cholesterol-lowering properties .
Properties
CAS No. |
1771734-27-0 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-methyl-5-phenylbenzene-1,3-diol |
InChI |
InChI=1S/C13H12O2/c1-9-12(14)7-11(8-13(9)15)10-5-3-2-4-6-10/h2-8,14-15H,1H3 |
InChI Key |
OSSRRAHCMATAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-3,5-diol,4-methyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction typically occurs under mild conditions with a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Another method involves the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with a biphenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride. This method is useful for introducing the methyl group at the desired position.
Industrial Production Methods
Industrial production of [1,1-Biphenyl]-3,5-diol,4-methyl- often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems allows for efficient production with minimal waste. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
[1,1-Biphenyl]-3,5-diol,4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
[1,1-Biphenyl]-3,5-diol,4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-3,5-diol,4-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs differ in substituent type, position, and electronic effects:
Spectroscopic Properties
- ¹H NMR Shifts :
- Target Compound : Aromatic protons near -OH and -CH₃ groups show deshielding (δ 6.8–7.2 ppm) .
- Tetra-tert-butyl Analogs : tert-butyl protons resonate at δ 1.2–1.4 ppm; aromatic protons shifted upfield (δ 6.5–6.7 ppm) due to electron-donating groups .
- Methoxy Derivatives : Methoxy protons appear at δ 3.8–3.9 ppm; diol protons at δ 5.0–5.5 ppm .
Solubility and Physicochemical Properties
- Target Compound: Moderate solubility in polar solvents (e.g., ethanol) due to diol groups .
- Methoxy Derivatives : Enhanced solubility in organic solvents (e.g., DCM) due to lipophilic methoxy groups .
- Tetra-tert-butyl Analogs : Low water solubility but high thermal stability, making them suitable for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
